
Methyl 5-bromo-6-chloro-2-formylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-6-chloro-2-formylnicotinate is a chemical compound with the molecular formula C8H5BrClNO3. It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and formyl groups attached to the nicotinate structure. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate typically involves the bromination and chlorination of nicotinic acid derivatives, followed by esterification and formylation reactions. One common method involves the following steps:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.
Esterification: The resulting bromochloronicotinic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formylation: Finally, the methyl ester is formylated using a formylating agent like formic acid or formic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-6-chloro-2-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-6-chloro-2-formylnicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-6-chloro-2-formylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and formyl groups allows it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 5-bromo-2-methoxynicotinate: Contains a methoxy group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom, which can significantly change its reactivity and applications.
Uniqueness
Methyl 5-bromo-6-chloro-2-formylnicotinate is unique due to the presence of both bromine and chlorine atoms along with a formyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H5BrClNO3 |
|---|---|
Molekulargewicht |
278.49 g/mol |
IUPAC-Name |
methyl 5-bromo-6-chloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrClNO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3 |
InChI-Schlüssel |
ZWYMFFGYKUFECC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1C=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


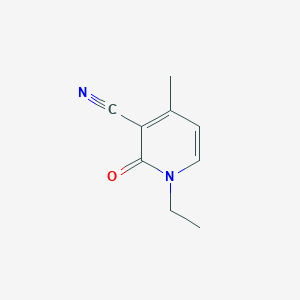
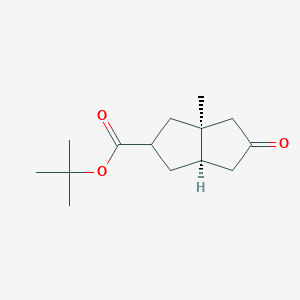
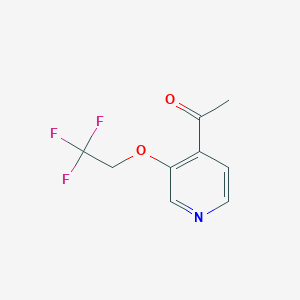
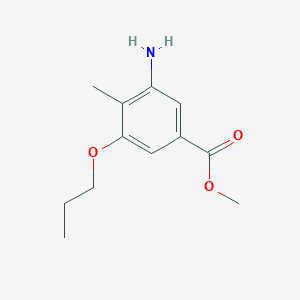
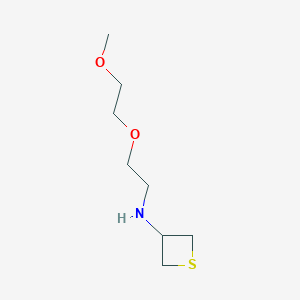
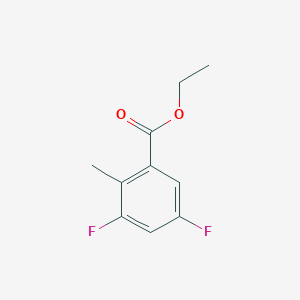
![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
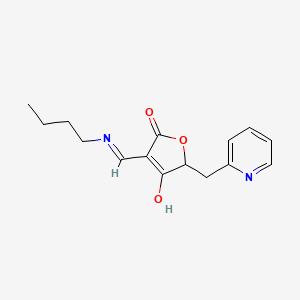
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
